8-bromo-5-fluoro-2,3-dihydroquinolin-4(1H)-one 8-bromo-5-fluoro-2,3-dihydroquinolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17230834
InChI: InChI=1S/C9H7BrFNO/c10-5-1-2-6(11)8-7(13)3-4-12-9(5)8/h1-2,12H,3-4H2
SMILES:
Molecular Formula: C9H7BrFNO
Molecular Weight: 244.06 g/mol

8-bromo-5-fluoro-2,3-dihydroquinolin-4(1H)-one

CAS No.:

Cat. No.: VC17230834

Molecular Formula: C9H7BrFNO

Molecular Weight: 244.06 g/mol

* For research use only. Not for human or veterinary use.

8-bromo-5-fluoro-2,3-dihydroquinolin-4(1H)-one -

Specification

Molecular Formula C9H7BrFNO
Molecular Weight 244.06 g/mol
IUPAC Name 8-bromo-5-fluoro-2,3-dihydro-1H-quinolin-4-one
Standard InChI InChI=1S/C9H7BrFNO/c10-5-1-2-6(11)8-7(13)3-4-12-9(5)8/h1-2,12H,3-4H2
Standard InChI Key ZGEJSTIVNPGOJR-UHFFFAOYSA-N
Canonical SMILES C1CNC2=C(C=CC(=C2C1=O)F)Br

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecular formula of 8-bromo-5-fluoro-2,3-dihydroquinolin-4(1H)-one is C₉H₇BrFNO, with a molecular weight of 244.06 g/mol . Its IUPAC name reflects the substitution pattern: bromine at position 8 and fluorine at position 5 on the quinoline backbone. The dihydroquinolin-4(1H)-one core features a partially saturated pyridinone ring, reducing aromaticity compared to fully unsaturated quinolines. This structural modification influences both physicochemical properties and biological interactions.

Key Structural Features:

  • Halogen Substituents: Bromine’s electron-withdrawing nature and fluorine’s high electronegativity enhance electrophilic reactivity, potentially improving binding affinity to biological targets .

  • Hydrogen Bonding Capacity: The ketone group at position 4 and the nitrogen atom in the pyridinone ring offer sites for hydrogen bonding, critical for enzyme inhibition .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 8-bromo-5-fluoro-2,3-dihydroquinolin-4(1H)-one involves multi-step halogenation and cyclization reactions. While no direct routes are documented, analogous compounds suggest the following approach:

  • Quinoline Precursor: Start with a 5-fluoro-2,3-dihydroquinolin-4(1H)-one scaffold.

  • Bromination: Introduce bromine at position 8 using electrophilic brominating agents like N-bromosuccinimide (NBS) under radical or acidic conditions.

  • Purification: Employ column chromatography or recrystallization to isolate the product.

Challenges:

  • Regioselectivity: Ensuring bromination occurs exclusively at position 8 requires careful control of reaction conditions.

  • Functional Group Compatibility: The ketone group at position 4 may necessitate protecting groups during halogenation .

Physicochemical Properties

Spectroscopic Data

While experimental data for this specific compound is unavailable, related dihydroquinolinones exhibit characteristic spectral profiles:

  • NMR:

    • ¹H NMR: Aromatic protons adjacent to halogens show deshielding (δ 7.5–8.5 ppm). The NH proton resonates near δ 5.5 ppm.

    • ¹³C NMR: Carbonyl carbons appear at δ 190–200 ppm, while halogenated aromatic carbons range from δ 110–130 ppm.

  • Mass Spectrometry: Molecular ion peaks ([M+H]⁺) at m/z 244–245 confirm the molecular weight .

Solubility and Stability:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding groups.

  • Stability: Susceptible to photodegradation; storage under inert conditions is recommended .

Biological Activity and Applications

Structure-Activity Relationships (SAR)

  • Position 8 Bromine: Enhances lipophilicity and target affinity but may sterically hinder binding if oversized .

  • Position 5 Fluorine: Improves metabolic stability and bioavailability via electronegative effects.

Comparative Analysis with Analogues

CompoundSubstituentsBiological ActivityPotency (IC₅₀ or MIC)Source
8-Bromo-5-fluoro derivativeBr (8), F (5)Under investigationN/A-
7-Bromo-8-fluoro derivativeBr (7), F (8)Antimicrobial2–4 µg/mL
6-Bromo-8-fluoro derivativeBr (6), F (8)Anticancer39.8% cell viability
8-Fluoro derivativeF (8)nNOS inhibition3.36 µM

Future Directions and Challenges

Research Gaps

  • Target Identification: Elucidate specific molecular targets (e.g., kinases, GPCRs) for this isomer.

  • Toxicity Profiling: Assess acute and chronic toxicity in preclinical models.

  • Synthetic Optimization: Develop regioselective methods to improve yield and purity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator